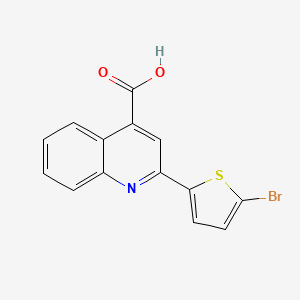

2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 81216-93-5 . It has a molecular weight of 290.18 and its IUPAC name is 2-(5-bromo-2-thienyl)quinoline . The compound is solid in physical form .

Synthesis Analysis

Quinoline and its derivatives, including “2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid”, have been synthesized using various protocols reported in the literature . Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Molecular Structure Analysis

The molecular structure of “2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid” is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI Code for this compound is 1S/C13H8BrNS/c14-13-8-7-12 (16-13)11-6-5-9-3-1-2-4-10 (9)15-11/h1-8H .

Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . The synthesis of quinoline derivatives often involves reactions such as Ullmann-type coupling reactions where nucleophilic substitution of Br from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate .

Physical And Chemical Properties Analysis

“2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid” is a solid compound . It has a melting point range of 130 - 132°C .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Quinoline derivatives have garnered significant attention in drug discovery due to their diverse biological activities. Researchers have explored the synthesis and functionalization of this compound to create potential leads for novel drugs. The quinoline scaffold serves as a valuable starting point for designing bioactive molecules .

Anticancer Properties

While specific studies on 2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid are limited, quinoline derivatives have demonstrated anticancer properties. Researchers have investigated their effects on cancer cell lines, including inhibition of proliferation and induction of apoptosis. Further exploration of this compound’s potential in cancer therapy is warranted .

Material Science

The incorporation of quinoline-based compounds into materials can enhance their properties. Researchers have explored their use in organic light-emitting diodes (OLEDs), solar cells, and conductive polymers. Investigating the potential of this compound in material science applications is an exciting avenue.

Safety And Hazards

Future Directions

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . Therefore, the future directions for “2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid” could involve further investigation into its potential biological and pharmaceutical activities.

properties

IUPAC Name |

2-(5-bromothiophen-2-yl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO2S/c15-13-6-5-12(19-13)11-7-9(14(17)18)8-3-1-2-4-10(8)16-11/h1-7H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPKYPKYLWABGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49679344 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2383315.png)

![3,4-difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2383317.png)

![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2383321.png)

![(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B2383322.png)

![4-(3-Ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzenesulfonamide](/img/structure/B2383325.png)

![N-(3-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2383326.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2383333.png)